![molecular formula C11H10ClN3O2 B2682081 methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1403670-77-8](/img/structure/B2682081.png)

methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

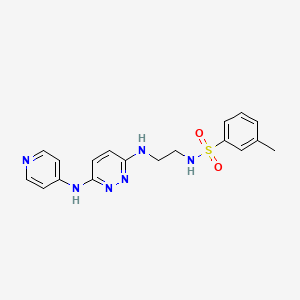

Compounds with the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . The chlorophenyl group is a common substituent in many pharmaceutical drugs .

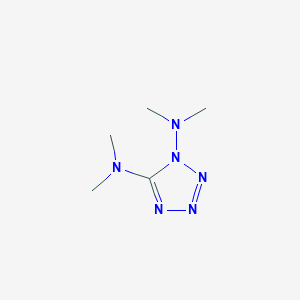

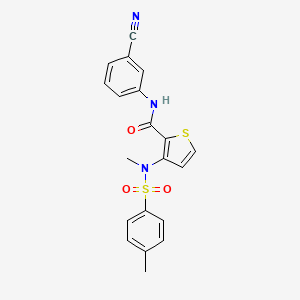

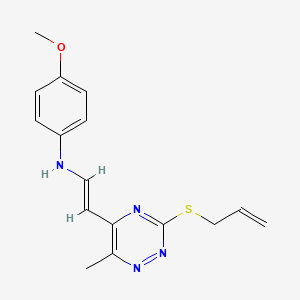

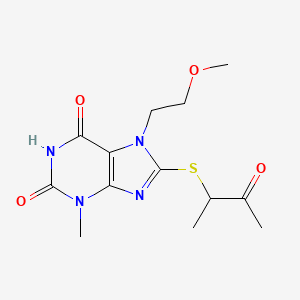

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and IR spectroscopies were used to characterize the intermediates and the product in the synthesis of ketamine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point, relative density, and solubility in water of a compound can be determined experimentally .Wissenschaftliche Forschungsanwendungen

- Anticonvulsant Activity : The 1,2,3-triazole core resembles an amide bond and exhibits high chemical stability. Notably, the anticonvulsant drug Rufinamide contains a 1,2,3-triazole motif .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:

- Huisgen 1,3-Dipolar Cycloaddition : This classic click chemistry approach involves the reaction of azides and alkynes to form 1,2,3-triazoles .

- Metal-Catalyzed 1,3-Dipolar Cycloaddition : Transition metals facilitate the cycloaddition of azides and alkynes .

- Strain-Promoted Azide-Alkyne Cycloaddition : This method avoids the need for metal catalysts and relies on strained cyclooctynes .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer science:

- Functional Polymers : Incorporating 1,2,3-triazole units into polymer backbones enhances their properties .

Supramolecular Chemistry

Supramolecular assemblies benefit from 1,2,3-triazole-based interactions:

Bioconjugation and Chemical Biology

1,2,3-Triazoles play a crucial role in bioconjugation and chemical biology:

- Bioorthogonal Labeling : Click reactions involving 1,2,3-triazoles enable selective labeling of biomolecules .

Fluorescent Imaging

1,2,3-Triazoles contribute to advanced imaging techniques:

Materials Science

The unique properties of 1,2,3-triazoles extend to materials:

Other Applications

While the above fields cover major applications, 1,2,3-triazoles continue to find novel uses. For instance:

- Photochromic Compounds : Research on photochromic derivatives with 1,2,3-triazole moieties is ongoing .

- Indole Derivatives : Some indole derivatives also incorporate 1,2,3-triazole cores .

- Ketamine Synthesis : Ketamine, a widely used anesthetic, can be synthesized using a hydroxy ketone intermediate .

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXQQHJTTGNFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2681998.png)

![[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2682002.png)

![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)

![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)

![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2682017.png)